Heptanone, 1-(acetyloxy)-
CAS No.: 112365-69-2
Cat. No.: VC19155081
Molecular Formula: C9H16O3
Molecular Weight: 172.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 112365-69-2 |
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Molecular Formula | C9H16O3 |
Molecular Weight | 172.22 g/mol |
IUPAC Name | 2-oxoheptyl acetate |
Standard InChI | InChI=1S/C9H16O3/c1-3-4-5-6-9(11)7-12-8(2)10/h3-7H2,1-2H3 |
Standard InChI Key | IUAHNAHRGIIROY-UHFFFAOYSA-N |
Canonical SMILES | CCCCCC(=O)COC(=O)C |
Introduction
Chemical Structure and Physical Properties
Molecular Architecture
Heptanone, 1-(acetyloxy)- features a seven-carbon chain (heptanone backbone) with a ketone group () at the first position and an acetyloxy group () at the same carbon. This arrangement creates steric hindrance around the carbonyl carbon, influencing its reactivity in nucleophilic addition and substitution reactions. The acetyloxy group introduces ester-like characteristics, enabling participation in transesterification and hydrolysis reactions.
Physicochemical Data
Key physical properties of Heptanone, 1-(acetyloxy)- include:
Property | Value | Source |
---|---|---|
Molecular Weight | 172.22 g/mol | |
Density | 1.015 g/cm³ | |
Boiling Point | 171°C at 760 mmHg | |
Flash Point | 61.2°C | |
Solubility | Miscible in organic solvents |
The compound’s moderate boiling point and solubility in polar aprotic solvents like acetone and ethyl acetate make it suitable for use in reaction media .
Synthesis and Manufacturing
Acetylation of Heptanone
The primary synthesis route involves the acetylation of 1-heptanone using acetic anhydride or acetyl chloride. Sulfuric acid or solid bases (e.g., potassium carbonate) catalyze the reaction, which proceeds via nucleophilic acyl substitution:
Reaction conditions typically range from 5°C to 120°C, with yields optimized at 70–80°C.
Alternative Methods
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Enzymatic Acetylation: Lipases in non-aqueous media achieve acetylation with higher enantioselectivity, though scalability remains a challenge.
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Gas-Phase Catalysis: Vapor-phase reactions over solid acid catalysts (e.g., zeolites) reduce byproduct formation but require specialized equipment.
Reactivity and Reaction Mechanisms
Nucleophilic Additions
The carbonyl group in Heptanone, 1-(acetyloxy)- undergoes nucleophilic attacks, though steric hindrance from the acetyloxy group slows reactions compared to linear ketones. For example, Grignard reagents add to the carbonyl carbon, forming tertiary alcohols:
Ester Hydrolysis
Under acidic or basic conditions, the acetyloxy group hydrolyzes to yield 1-heptanol and acetic acid. Base-catalyzed hydrolysis follows second-order kinetics:
Thermal Decomposition
At temperatures above 150°C, the compound decomposes into ketene and heptanal, a process critical in polymer industries:
Industrial and Specialty Applications
Solvent and Reaction Medium
Heptanone, 1-(acetyloxy)- serves as a high-boiling solvent in paints and coatings, offering advantages over traditional solvents like toluene due to lower volatility.
Flavor and Fragrance Intermediate
The compound’s degradation products, particularly heptanal, contribute to citrus-like aromas in perfumery. Its acetylated form enhances stability during storage .
Pharmaceutical Synthesis
As a protecting group for alcohols in multistep syntheses, it enables precise functionalization of drug candidates. For example, it is used in the production of anti-inflammatory agents.
Comparative Analysis with Structural Analogs
Compound | Key Differences | Applications |
---|---|---|
2-Heptanone | Lacks acetyloxy group; higher volatility | Solvent for adhesives |
1-Acetoxy-2-butanone | Shorter chain; lower molecular weight | Pharmaceutical intermediates |
Methyl acetylacetate | Dual ester groups; enhanced reactivity | Chelating agents |
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing chiral catalysts for enantioselective acetylation.
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Green Chemistry Approaches: Substituting sulfuric acid with ionic liquids or biocatalysts.
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Advanced Characterization: NMR and mass spectrometry studies to elucidate decomposition pathways.
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